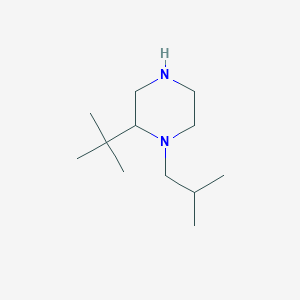

2-Tert-butyl-1-(2-methylpropyl)piperazine

Description

The strategic placement of two nitrogen atoms endows the piperazine (B1678402) ring with a unique combination of properties. These nitrogen atoms can act as hydrogen bond acceptors and donors, influencing the solubility and bioavailability of molecules. researchgate.net This has made the piperazine moiety a "privileged structure" in drug design, frequently incorporated to optimize the pharmacokinetic profiles of therapeutic agents. nih.gov

The piperazine core is a recurring motif in a multitude of biologically active compounds, spanning a wide array of therapeutic areas including antiviral, anticancer, and antidepressant agents. mdpi.com The versatility of the piperazine scaffold stems from the ability to readily modify the nitrogen atoms, allowing for the introduction of various substituents to modulate biological activity. nih.gov This has led to the development of a vast library of N-substituted piperazines. However, the exploration of piperazines with substituents on the carbon atoms of the ring presents a more complex, yet potentially more rewarding, avenue of research.

While the functionalization of the nitrogen atoms in the piperazine ring is often straightforward, the introduction of substituents onto the carbon backbone is a significant synthetic hurdle. mdpi.com Traditional methods for creating carbon-substituted piperazines can be lengthy and often lack the flexibility needed for extensive structural diversification. mdpi.com The presence of two nitrogen atoms in the ring can complicate many standard synthetic transformations, leading to side reactions or deactivation of catalysts. mdpi.com

Despite these challenges, the development of novel synthetic methodologies for C-substituted piperazines is an area of active research. Advances in C-H functionalization, for example, are beginning to provide new pathways to access these complex architectures. mdpi.com The ability to precisely control the stereochemistry at the carbon centers of the piperazine ring is a key objective, as the three-dimensional arrangement of substituents can have a profound impact on biological activity. The successful synthesis of carbon-substituted piperazines opens the door to exploring new chemical space and developing next-generation pharmaceuticals with improved efficacy and selectivity. mdpi.com

A thorough investigation of the scientific literature and chemical databases reveals a notable scarcity of specific research focused on the compound 2-Tert-butyl-1-(2-methylpropyl)piperazine . While a vast body of work exists on piperazine and its various derivatives, this particular substitution pattern appears to be an under-investigated area of chemical space.

The synthesis of this molecule would likely present unique challenges due to the steric bulk of the tert-butyl group at the 2-position and the presence of the isobutyl (2-methylpropyl) group on one of the nitrogen atoms. The strategic placement of these groups could impart interesting conformational properties to the piperazine ring, which in turn could influence its biological activity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1341870-17-4 |

|---|---|

Molecular Formula |

C12H26N2 |

Molecular Weight |

198.35 g/mol |

IUPAC Name |

2-tert-butyl-1-(2-methylpropyl)piperazine |

InChI |

InChI=1S/C12H26N2/c1-10(2)9-14-7-6-13-8-11(14)12(3,4)5/h10-11,13H,6-9H2,1-5H3 |

InChI Key |

FQQCAKKOPAQACJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCNCC1C(C)(C)C |

Origin of Product |

United States |

Stereochemical Investigations and Enantioselective Access to 2 Tert Butyl 1 2 Methylpropyl Piperazine and Analogous Chiral Piperazines

Enantioselective Methodologies for α-Secondary and α-Tertiary Piperazines

The development of catalytic asymmetric methods to generate chiral piperazines, particularly those with sterically demanding α-secondary and α-tertiary substituents, has been a significant challenge. The following sections highlight key advancements in this area.

Catalytic Asymmetric Hydrogenation of Pyrazin-2-ols to Chiral Piperazin-2-ones

A significant breakthrough in the synthesis of chiral piperazines involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides a direct route to chiral disubstituted piperazin-2-ones with high levels of both diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.orgrsc.org The resulting piperazin-2-ones are valuable intermediates that can be readily converted to the corresponding chiral piperazines. rsc.org

The reaction's efficacy has been demonstrated across a range of 5,6-disubstituted pyrazin-2-ols, which are successfully converted into their piperazin-2-one (B30754) counterparts in high yields and with enantiomeric excesses (ee) ranging from 84–90%. dicp.ac.cnrsc.org It has been noted that the electronic properties and the position of substituents on the aromatic ring significantly influence the enantioselectivity of the hydrogenation process. dicp.ac.cnrsc.org This methodology has proven to be scalable, with gram-scale synthesis achieving a 93% yield and 90% ee, underscoring its practical utility. dicp.ac.cn The chiral piperazin-2-one products can then be reduced, for example with lithium aluminium hydride (LiAlH4), to yield the desired chiral piperazines without any loss of optical purity. dicp.ac.cn

| Substrate (Pyrazin-2-ol) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 5,6-diphenylpyrazin-2-ol | 95 | 90 |

| 5,6-bis(4-methoxyphenyl)pyrazin-2-ol | 92 | 88 |

| 5,6-bis(4-chlorophenyl)pyrazin-2-ol | 96 | 89 |

| 5,6-di(thiophen-2-yl)pyrazin-2-ol | 90 | 85 |

Palladium-Catalyzed Asymmetric Allylic Alkylation for α-Tertiary Piperazin-2-ones and their Conversion to Piperazines

The synthesis of α-tertiary piperazin-2-ones has been effectively addressed through palladium-catalyzed asymmetric allylic alkylation. nih.govnih.gov This approach allows for the creation of highly enantioenriched α-tertiary and α-secondary piperazin-2-ones from differentially N-protected piperazin-2-ones. nih.govnih.gov The use of palladium catalysts derived from Pd2(pmdba)3 and electron-deficient PHOX ligands has been instrumental in achieving good to excellent yields and enantioselectivities. nih.gov

This catalytic enantioselective method is a significant advancement as it provides access to previously challenging α-tertiary piperazin-2-one motifs. nih.gov The resulting chiral piperazin-2-ones can be subsequently deprotected and reduced to furnish the corresponding α-tertiary piperazines, which are valuable scaffolds for medicinal chemistry research. nih.govnih.gov This strategy has been successfully applied to synthesize a variety of highly enantioenriched tertiary piperazine-2-ones. nih.gov

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-Boc-3-allyl-3-methylpiperazin-2-one | N-Boc-3-allyl-3-methylpiperazin-2-one | 85 | 92 |

| N-Cbz-3-allyl-3-phenylpiperazin-2-one | N-Cbz-3-allyl-3-phenylpiperazin-2-one | 88 | 95 |

| N-Boc-3-allyl-3-benzylpiperazin-2-one | N-Boc-3-allyl-3-benzylpiperazin-2-one | 90 | 94 |

Diastereoselective Synthesis of 2-Tert-butyl-1-(2-methylpropyl)piperazine and Related cis/trans Isomers

The synthesis of disubstituted piperazines like this compound introduces the challenge of controlling the relative stereochemistry to obtain the desired cis or trans isomers.

Control of Relative Stereochemistry in Piperazine (B1678402) Ring Formation

The control of relative stereochemistry in the formation of the piperazine ring is crucial for obtaining specific isomers. Diastereoselective synthesis often relies on the reaction conditions and the nature of the starting materials. For instance, in the hydrogenation of substituted piperazine-2,5-diones, the cis isomer is often the major product. csu.edu.auresearchgate.netchemrxiv.orgchemrxiv.org The development of iridium-catalyzed methods has also shown excellent regio- and diastereoselective control in the synthesis of C-substituted piperazines from imines, yielding a single diastereomer. nih.gov These methods highlight the importance of the catalyst and reaction pathway in determining the stereochemical outcome. nih.gov

Isomer Differentiation via Advanced Spectroscopic Analysis

Distinguishing between cis and trans isomers of disubstituted piperazines is essential and is often achieved through advanced spectroscopic techniques. youtube.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. csu.edu.auresearchgate.netchemrxiv.orgchemrxiv.org For example, in the analysis of substituted piperazine-2,5-diones, simple NMR analyses can differentiate between the cis and trans isomers. csu.edu.auresearchgate.netchemrxiv.orgchemrxiv.org The chemical shift differences between the isomers, particularly of the protons at the stereogenic centers, can indicate the relative stereochemistry. chemrxiv.org

Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive assignments of stereochemistry by identifying through-space correlations between protons that are unique to each isomer. chemrxiv.org In addition to NMR, X-ray crystallography provides unambiguous determination of the solid-state structure and relative stereochemistry of the isomers. csu.edu.auresearchgate.netchemrxiv.orgchemrxiv.org

| Technique | Parameter | Observation for Cis Isomer | Observation for Trans Isomer |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) of α-protons | Typically downfield shift compared to trans | Typically upfield shift compared to cis |

| ¹H NMR | Coupling Constant (J) | Different J-coupling values for vicinal protons | Different J-coupling values for vicinal protons |

| NOESY | Cross-peaks | Specific through-space correlations present | Different set of through-space correlations |

| X-ray Crystallography | Molecular Structure | Confirms relative stereochemistry | Confirms relative stereochemistry |

Maintenance of Optical Purity During Transformations of Chiral Piperazine Derivatives

A critical aspect of multistep synthesis involving chiral molecules is the preservation of optical purity throughout the chemical transformations. Epimerization, the change in configuration at one stereocenter, is a potential side reaction that can compromise the enantiomeric excess of the desired product. mdpi.com

In the context of chiral piperazine synthesis, it has been demonstrated that the conversion of chiral piperazin-2-ones to chiral piperazines can be achieved without loss of optical purity. dicp.ac.cnrsc.orgrsc.org However, the potential for epimerization exists, especially under certain reaction conditions. For example, visible light-mediated epimerization of morpholines and piperazines has been shown to convert less stable stereoisomers to their more thermodynamically favored counterparts. nih.gov While this can be a useful tool for accessing certain isomers, it also highlights a potential pathway for loss of optical purity if not carefully controlled. nih.gov Therefore, careful selection of reagents and reaction conditions is paramount to prevent unwanted epimerization and maintain the stereochemical integrity of the chiral piperazine derivatives. acs.org

Conformational Analysis and Dynamic Behavior of 2 Tert Butyl 1 2 Methylpropyl Piperazine and Substituted Piperazine Systems

Conformational Preferences of the Piperazine (B1678402) Ring

The six-membered piperazine ring, like cyclohexane (B81311), is not planar. It adopts puckered conformations to relieve angle and torsional strain. The relative stability of these conformations is dictated by a combination of steric and stereoelectronic effects.

The piperazine ring can exist in several conformations, including the chair, twist-boat, boat, and half-chair. nih.gov Of these, the chair conformation is generally the most thermodynamically stable because it minimizes both torsional strain (by staggering adjacent C-C and C-N bonds) and angle strain. nih.govlibretexts.org The boat conformation is less stable due to unfavorable nonbonded interactions between the "flagpole" hydrogens (or substituents) and eclipsing interactions along the sides of the ring. libretexts.org

The interconversion between two different chair conformations, known as a ring flip, is a dynamic process that occurs rapidly at room temperature for unsubstituted piperazine. youtube.com This process does not proceed directly from one chair to another but passes through higher-energy intermediates, including the half-chair and the twist-boat conformation. youtube.com The twist-boat is more stable than the true boat form as it alleviates some of the flagpole and eclipsing interactions. libretexts.orgyoutube.com While the chair form is energetically favored, the twist-boat conformation can be populated, especially in systems where bulky substituents destabilize the chair form. nih.govacs.org

The presence of substituents on the piperazine ring significantly influences its conformational equilibrium. Bulky substituents preferentially occupy equatorial positions to minimize steric hindrance. libretexts.orglibretexts.org This steric strain in the axial position arises from unfavorable 1,3-diaxial interactions with other axial atoms on the same side of the ring. libretexts.org

The tert-butyl group is particularly influential due to its large size. vaia.com The energy penalty for placing a tert-butyl group in an axial position on a cyclohexane ring is substantial, effectively "locking" the conformation with the tert-butyl group in an equatorial position. libretexts.orgvaia.com This principle applies directly to 2-substituted piperazines. In 2-tert-butyl-1-(2-methylpropyl)piperazine, the tert-butyl group at the C-2 position will overwhelmingly favor an equatorial orientation to avoid severe steric clashes.

Similarly, the N-substituent, in this case, a 2-methylpropyl (isobutyl) group, also has a conformational preference. While less sterically demanding than a tert-butyl group, the isobutyl group is still bulky and will preferentially reside in an equatorial position to minimize steric interactions with the rest of the ring. libretexts.org In cases of extreme steric crowding, such as with multiple bulky vicinal substituents, the energy of the chair conformation can be raised to a point where a non-chair, twist-boat conformation becomes the major component in the conformational mixture. acs.orgresearchgate.net

Beyond purely steric considerations, stereoelectronic effects also play a critical role in determining conformational stability. msu.ru These effects arise from the interaction of electron orbitals in three dimensions. msu.ru A key stereoelectronic interaction in piperazine systems is hyperconjugation, which involves the donation of electron density from a filled orbital (donor) to a nearby empty or partially empty orbital (acceptor). beilstein-journals.org

In piperidines and related heterocycles, a significant stabilizing interaction can occur between the lone pair of electrons on a nitrogen atom (n) and the antibonding sigma orbital (σ) of an adjacent anti-periplanar C–H or C–C bond (n → σ interaction). beilstein-journals.orgresearchgate.net This delocalization of electrons stabilizes the specific conformation that allows for this optimal orbital overlap. researchgate.net Such interactions can influence bond lengths and angles and may lead to conformational preferences that would not be predicted by steric effects alone. nih.gov For substituted piperazines, the interplay of these stabilizing stereoelectronic effects and destabilizing steric repulsions ultimately dictates the lowest energy conformation.

Rotational Dynamics of N-Substituents in Piperazine Derivatives

The bonds connecting substituents to the piperazine nitrogen atoms are not always free to rotate. The energy barrier to this rotation can be significant enough to allow for the observation of distinct rotational isomers (rotamers), particularly on the NMR timescale.

The nature of the N-substituent dramatically affects the rotational barrier of the exocyclic C-N bond. In N-acylated piperazines, the amide C-N bond exhibits significant partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. rsc.orgbeilstein-journals.org This restricted rotation creates a substantial energy barrier, leading to the existence of distinct rotamers that can often be observed as separate species at room temperature by NMR spectroscopy. rsc.orgbeilstein-journals.orgrsc.org

For N-alkylated piperazines, such as this compound, the rotation around the N-alkyl C-N single bond is generally much faster. beilstein-journals.org However, the rotation is not entirely free and can be hindered by steric interactions between the N-alkyl group and adjacent substituents on the piperazine ring. The energy barrier for N-alkyl group rotation is typically lower than that for ring inversion or N-acyl rotation, but it can be high enough to be studied by dynamic NMR techniques at low temperatures. beilstein-journals.org

Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful tool for studying the kinetics of conformational changes, such as ring inversion and bond rotation. nih.gov When a molecule undergoes a dynamic process that exchanges atoms between magnetically non-equivalent environments, the appearance of its NMR spectrum is dependent on the rate of that exchange relative to the NMR timescale. rsc.orgrsc.org

At low temperatures, where the exchange is slow, separate signals are observed for each distinct conformer or rotamer. rsc.org As the temperature is increased, the rate of interconversion increases, causing the signals to broaden. nih.gov At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single, broad peak. beilstein-journals.orgnih.gov Further increasing the temperature leads to a sharpening of this averaged signal, indicative of fast exchange. rsc.org

From the coalescence temperature and the chemical shift difference between the exchanging signals, the free energy of activation (ΔG‡) for the dynamic process can be calculated. rsc.orgrsc.org In unsymmetrically substituted piperazines, it is sometimes possible to observe two different coalescence points: one corresponding to the piperazine ring inversion and another corresponding to the hindered rotation around an N-substituent bond, reflecting the different energy barriers for these two processes. rsc.orgrsc.orgnih.govnih.gov

Table 1: Representative Activation Energies for Dynamic Processes in Piperazine Derivatives Note: These values are for illustrative purposes and are derived from various N-substituted piperazine systems, not specifically this compound.

| Dynamic Process | Substituent Type | Typical ΔG‡ (kJ/mol) | Reference Compound Example |

| Amide Bond Rotation | N-Benzoyl | 57 - 73 | N-Benzoylpiperazines |

| Ring Inversion | N-Benzoyl | 56 - 66 | N-Benzoylpiperazines |

| Ring Inversion | N-Methyl | ~49.8 | N-Methylpiperidine |

This interactive table is based on data found in the literature for related compounds. rsc.orgbeilstein-journals.orgrsc.org

Activation Energy Barriers (ΔG‡) for Rotational Processes

The dynamic behavior of piperazine derivatives is characterized by restricted rotation around exocyclic bonds and the interconversion of the ring conformation. In N,N'-substituted piperazines, two primary rotational processes are of interest: rotation around the nitrogen-substituent bonds and the chair-to-chair ring inversion.

For N-acylated piperazines, the partial double bond character of the amide bond creates a significant rotational barrier. Studies using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy have determined the activation free energy (ΔG‡) for this rotation to be between 56 and 80 kJ/mol. Although the N-substituents in this compound are alkyl groups, the steric clash between these bulky groups and the piperazine ring hydrogens also creates a barrier to free rotation.

In unsymmetrically substituted piperazines, dynamic NMR studies have identified multiple coalescence points, corresponding to different dynamic processes. For instance, in certain N-benzoyl piperazines, two distinct coalescence temperatures were observed, leading to the calculation of separate activation energies for the amide bond rotation and the ring inversion process. nih.govresearchgate.net For one such compound, the activation energies (ΔG‡) for these two processes were calculated to be 66.7 kJ/mol and 67.1 kJ/mol, respectively. nih.gov This highlights that different conformational changes within the same molecule can have distinct and measurable energy barriers.

Table 1: Representative Activation Energies for Rotational Processes in Substituted Piperazines

| Compound Type | Process | Activation Energy (ΔG‡) (kJ/mol) | Method |

|---|---|---|---|

| N-Benzoyl Piperazine Derivative | Amide Bond Rotation | 66.7 | Dynamic ¹H NMR |

| N-Benzoyl Piperazine Derivative | Ring Inversion | 67.1 | Dynamic ¹H NMR |

Note: Data is for N-benzoyl piperazine derivatives and serves as an example of the energy scales for such processes. nih.gov

Nitrogen Inversion Processes and their Impact on the Conformational Landscape

Nitrogen inversion, also known as pyramidal inversion, is a fluxional process where the nitrogen atom and its three substituents move through a planar transition state. wikipedia.org In piperazine, which contains two nitrogen atoms, this process is a fundamental aspect of its conformational dynamics. The energy barrier for nitrogen inversion is rapid in simple amines at room temperature but can be significantly influenced by the nature of the substituents. wikipedia.org

In a molecule like this compound, the bulky alkyl groups play a crucial role. The steric demand of the tert-butyl and isobutyl groups affects both the rate of nitrogen inversion and the preferred conformation of the piperazine ring. The nitrogen inversion barrier in N-substituted heterocyclic systems, such as 1,3-oxazines, has been observed to decrease as the size of the N-substituent increases. researchgate.net This is because a larger substituent can stabilize the planar transition state of the inversion process. researchgate.net

The piperazine ring typically adopts a chair conformation. Ring inversion from one chair form to another is intrinsically linked with the nitrogen inversion process. For the N-H group in piperazine, infrared spectroscopy indicates a preference for the equatorial position, similar to piperidine. rsc.org For N-alkylated piperazines, particularly with bulky substituents, there is a strong preference for conformations that place these large groups in the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. The interplay between ring flipping and nitrogen inversion can lead to complex NMR spectra at low temperatures, where individual conformers can be observed before they coalesce at higher temperatures. researchgate.net The conformational landscape is thus a dynamic equilibrium of various chair and potentially boat conformers, with the energy barriers between them dictated by the steric and electronic properties of the substituents.

Experimental and Computational Probes of Conformational Space

The study of the complex conformational space of substituted piperazines relies on a combination of experimental techniques and computational modeling.

Experimental Probes:

Dynamic NMR (DNMR) Spectroscopy: This is the most powerful tool for investigating conformational dynamics in solution. nih.gov By recording ¹H or ¹³C NMR spectra at various temperatures, researchers can observe the broadening and coalescence of signals corresponding to nuclei that are exchanging between magnetically non-equivalent environments. nih.govmontana.edu From the coalescence temperature (Tc) and the chemical shift difference (Δν) between the exchanging signals, the rate of exchange (k) and the activation free energy (ΔG‡) for the process can be calculated. nih.govresearchgate.net This method has been successfully used to determine the energy barriers for both bond rotation and ring inversion in various piperazine derivatives. nih.gov

X-ray Crystallography: This technique provides a precise picture of the molecule's conformation in the solid state. researchgate.net It can confirm the preferred chair conformation of the piperazine ring and the relative orientation of the substituents. While the solid-state structure may not represent the full dynamic picture in solution, it provides a crucial reference point for understanding the lowest-energy conformer. nih.govresearchgate.net

Computational Probes:

Molecular Mechanics and Semi-empirical Calculations: These methods are used for conformational analysis to predict the relative stabilities of different conformers. Studies on 1-arylpiperazines have shown that both electronic and steric effects of substituents determine the molecule's conformational behavior. researchgate.net

Density Functional Theory (DFT): DFT calculations are employed to optimize the geometries of various conformational isomers and to calculate their relative energies with high accuracy. nih.gov This method can also be used to map the potential energy surface for processes like bond rotation or ring inversion and to calculate the energy of the transition states, providing theoretical values for activation barriers.

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic evolution of a molecule over time. By simulating the motion of atoms, researchers can observe conformational transitions and understand the stability of different states, providing insight into how the molecule explores its conformational landscape. nih.gov

These experimental and computational tools provide complementary information, enabling a detailed characterization of the conformational preferences and dynamic behavior of complex molecules like this compound and other substituted piperazine systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.